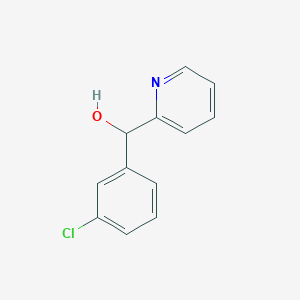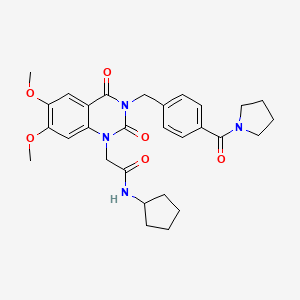
3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various cellular pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions can be explored in the field of scientific research involving 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate the compound's potential as a fluorescent probe for sensing other biological molecules, such as reactive oxygen species and hydrogen sulfide. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and bacterial infections, can be further explored through in vitro and in vivo studies.
Conclusion:
In conclusion, 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is a promising compound that has significant potential in various areas of scientific research. The compound's high potency and selectivity make it an attractive candidate for further investigation as a therapeutic agent and a fluorescent probe for sensing biological molecules. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity, which can help in its safe and effective use in lab experiments and potential future clinical applications.
Méthodes De Synthèse
3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multi-step process involving the reaction of 3-fluorobenzaldehyde, 2-thiomorpholine-4-carboxylic acid, and 3-amino-5-bromopyridine. The reaction involves the use of various reagents and solvents, including triethylamine, acetic acid, and dichloromethane.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and material science. Several studies have shown that the compound exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to possess significant potential as a fluorescent probe for sensing nitric oxide in biological systems.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-4-1-3-12(11-13)15-20-17(23-21-15)14-5-2-6-19-16(14)22-7-9-24-10-8-22/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXUSZLHAZRSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thiomorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2580639.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
![3-Methyl-5-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2580645.png)
![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)


![N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2580652.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2580653.png)


![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2580658.png)